7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC10011344
Molecular Formula: C25H20O4
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20O4 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
| Standard InChI | InChI=1S/C25H20O4/c1-2-17-14-25(27)29-24-15-21(12-13-22(17)24)28-16-23(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 |
| Standard InChI Key | WXHPTPJFTSCZAW-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
The compound 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a member of the chromen derivative family, which includes a wide range of compounds known for their diverse biological activities and chemical properties. This specific compound features a chromen backbone, a biphenyl substituent, and an ethoxy group attached via an oxoethoxy linker. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
Synthesis and Chemical Reactivity
The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one would typically involve multi-step organic synthesis methods, potentially starting from simpler chromen derivatives and incorporating the biphenyl moiety through etherification or similar reactions. The compound's reactivity is expected to include typical ester reactions such as hydrolysis and transesterification, as well as electrophilic aromatic substitution due to the electron-rich nature of the chromen system.
Biological Activities
Compounds with similar structures to 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one have been studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The biphenyl substituent is often associated with enhanced biological activity due to its ability to interact with biological targets.
Potential Applications
Given its structural features, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one may have applications in pharmaceuticals and materials science. It could serve as a lead compound in drug discovery programs or be used as an intermediate in organic synthesis.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one | Chromen backbone with a dimethyl group | Enhances lipophilicity |
| 7-(2-(1,1'-biphenyl)-4-yl-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one | Similar chromen structure with biphenyl substituent | Exhibits similar biological activities |
| Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]}propanoate | Features a tetrahydroquinoxaline moiety | Influences biological activity |
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